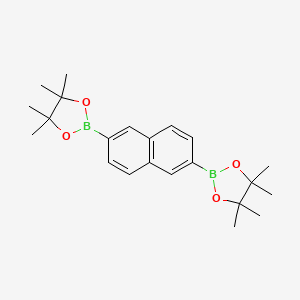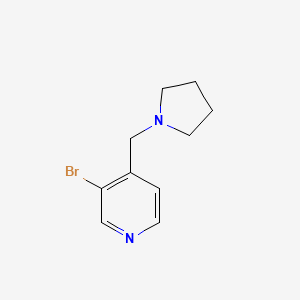
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine
Vue d'ensemble
Description
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C11H14BrN2. It is a pyridine derivative that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological targets in the body.
Applications De Recherche Scientifique
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant activity against various biological targets, including receptors and enzymes. For example, it has been shown to be a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation and apoptosis. Additionally, this compound has been shown to have activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine is not fully understood. However, it is believed to interact with various biological targets in the body, including receptors and enzymes. For example, it has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. Additionally, it has been shown to inhibit the activity of various kinases, including Akt and ERK1/2, which are involved in many cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine are not fully understood. However, it has been shown to have significant activity against various cancer cell lines, suggesting that it may have potential applications in the development of anticancer drugs. Additionally, it has been shown to inhibit the activity of CK2, which is involved in many cellular processes, including cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine is its high purity and yield. This makes it an ideal compound for use in lab experiments, as it can be easily synthesized and purified. Additionally, its unique chemical structure allows it to interact with various biological targets, making it a valuable tool for studying various cellular processes.
However, there are also some limitations associated with the use of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential toxicity and side effects are not well characterized, which could limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine. One possible direction is the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods and purification techniques could improve the yield and purity of this compound, making it an even more valuable tool for scientific research.
Propriétés
IUPAC Name |
3-bromo-4-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-7-12-4-3-9(10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSELNNMCXHZULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


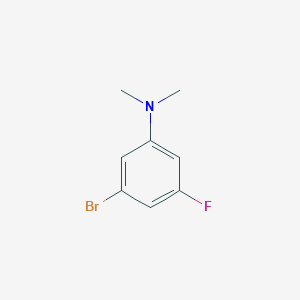
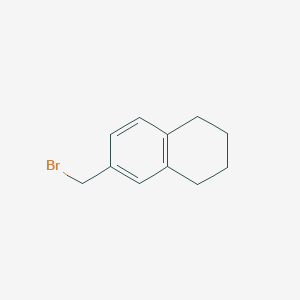
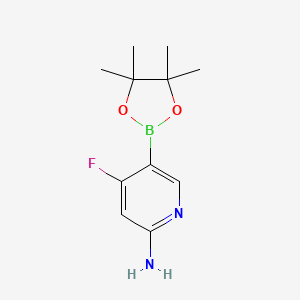
![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)

![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)

![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)
